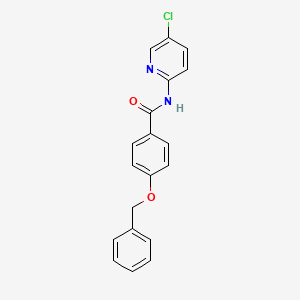
4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide
Vue d'ensemble
Description
4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide is a chemical compound with potential applications in the field of scientific research. This compound is a benzamide derivative and has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-tumor effects. In
Mécanisme D'action
The mechanism of action of 4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting various signaling pathways, including the NF-κB and MAPK pathways. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, possibly through the upregulation of p53 and downregulation of Bcl-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and include anti-inflammatory, anti-cancer, and anti-tumor effects. In addition, the compound has been shown to inhibit the growth of human hepatocellular carcinoma cells and induce cell cycle arrest and apoptosis in human breast cancer cells. The compound has also been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide in lab experiments include its potential as an anti-inflammatory, anti-cancer, and anti-tumor agent. The compound has also been shown to inhibit the growth of human hepatocellular carcinoma cells and induce cell cycle arrest and apoptosis in human breast cancer cells. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide. One direction is to further investigate its potential as an anti-inflammatory, anti-cancer, and anti-tumor agent. Another direction is to study its mechanism of action in more detail, including its effects on various signaling pathways and its potential interactions with other compounds. Additionally, future studies could explore the potential of the compound as a therapeutic agent for various diseases and conditions.
Méthodes De Synthèse
The synthesis method of 4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with benzylamine to form 5-chloro-2-pyridinylbenzylamine. This intermediate is then reacted with 4-(chlorocarbonyl)phenyl isocyanate to form the final product, this compound. The synthesis method has been reported in the literature and can be carried out using standard laboratory equipment and techniques.
Applications De Recherche Scientifique
The scientific research applications of 4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide are diverse and include anti-inflammatory, anti-cancer, and anti-tumor effects. In one study, the compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. In another study, the compound was found to induce cell cycle arrest and apoptosis in human breast cancer cells, suggesting its potential as an anti-cancer agent. The compound has also been shown to inhibit the growth of human hepatocellular carcinoma cells in vitro, indicating its potential as an anti-tumor agent.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-8-11-18(21-12-16)22-19(23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOFRIMRSVDNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223475 | |
| Record name | N-(5-Chloro-2-pyridinyl)-4-(phenylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425605-48-7 | |
| Record name | N-(5-Chloro-2-pyridinyl)-4-(phenylmethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425605-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-pyridinyl)-4-(phenylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
![1,7,7-trimethyl-3-(methylthio)-1,6,7,9-tetrahydro-5H-pyrano[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B5757646.png)
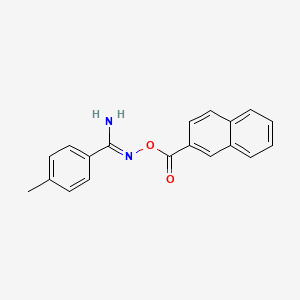
![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
![1-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5757684.png)
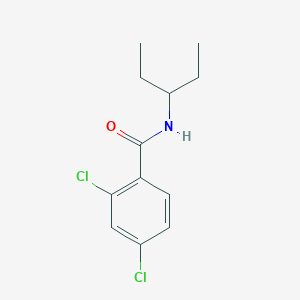

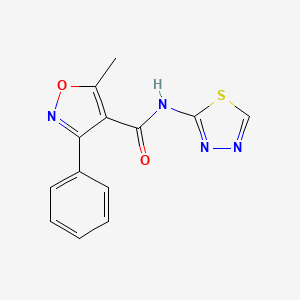
![1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol](/img/structure/B5757714.png)
![N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5757733.png)
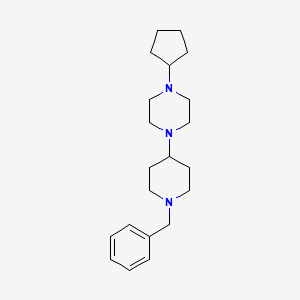
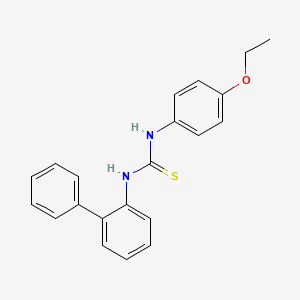
![4-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5757753.png)
![isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5757756.png)
